molecular formula C18H18N2O3 B5470191 (2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B5470191
M. Wt: 310.3 g/mol
InChI Key: IYVWAUPNGVVTEP-LFYBBSHMSA-N
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Description

(2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a propan-2-yl phenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with 4-isopropylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nitration of the aromatic ring introduces additional nitro groups .

Scientific Research Applications

(2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-N-(4-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-N-(4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)19-16-8-10-17(11-9-16)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVWAUPNGVVTEP-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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